molecular formula C24H22BrN3O5S B388141 N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B388141
M. Wt: 544.4g/mol
InChI Key: FUOUCWIIIBMJNH-UHFFFAOYSA-N
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Description

N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzoylamino, bromo, and morpholinylsulfonyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzoylamino group: This step involves the reaction of aniline derivatives with benzoyl chloride under basic conditions.

    Introduction of the bromo group: Bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the morpholinylsulfonyl group: This step involves the reaction of the intermediate compound with morpholine and sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide
  • N-[4-(benzoylamino)phenyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

Uniqueness

N-(4-BENZAMIDOPHENYL)-4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of the bromo group, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C24H22BrN3O5S

Molecular Weight

544.4g/mol

IUPAC Name

N-(4-benzamidophenyl)-4-bromo-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H22BrN3O5S/c25-21-11-6-18(16-22(21)34(31,32)28-12-14-33-15-13-28)24(30)27-20-9-7-19(8-10-20)26-23(29)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,26,29)(H,27,30)

InChI Key

FUOUCWIIIBMJNH-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Br

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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